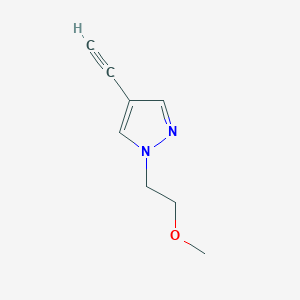

4-ethynyl-1-(2-methoxyethyl)-1H-pyrazole

CAS No.:

Cat. No.: VC16548270

Molecular Formula: C8H10N2O

Molecular Weight: 150.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10N2O |

|---|---|

| Molecular Weight | 150.18 g/mol |

| IUPAC Name | 4-ethynyl-1-(2-methoxyethyl)pyrazole |

| Standard InChI | InChI=1S/C8H10N2O/c1-3-8-6-9-10(7-8)4-5-11-2/h1,6-7H,4-5H2,2H3 |

| Standard InChI Key | ZAQMBJYSWDDSLV-UHFFFAOYSA-N |

| Canonical SMILES | COCCN1C=C(C=N1)C#C |

Introduction

4-Ethynyl-1-(2-methoxyethyl)-1H-pyrazole is a compound belonging to the pyrazole class, characterized by its unique structure and potential applications in medicinal chemistry. It features an ethynyl group and a methoxyethyl side chain attached to the pyrazole ring, which are crucial for its chemical reactivity and biological activity.

Synthesis Methods

The synthesis of 4-ethynyl-1-(2-methoxyethyl)-1H-pyrazole typically involves cyclization reactions. A common approach includes:

-

Deprotonation: Using bases such as sodium hydride or potassium carbonate to initiate the reaction.

-

Purification: Techniques like recrystallization or chromatography are employed to isolate the product in high purity.

Biological Activities and Potential Applications

Pyrazole derivatives, including 4-ethynyl-1-(2-methoxyethyl)-1H-pyrazole, are known for their diverse biological activities:

-

Anti-inflammatory and Analgesic Effects: These compounds often exhibit anti-inflammatory and analgesic properties, making them candidates for pain management and anti-inflammatory therapies.

-

Antitumor Activity: Some pyrazole derivatives have shown promising results in inhibiting cancer cell proliferation, suggesting potential applications in oncology.

Comparison with Other Pyrazole Derivatives

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Ethynyl-1-methyl-1H-pyrazole | Ethynyl group, methyl substitution | Known for anti-inflammatory properties |

| 5-Ethynyl-1H-pyrazole | Ethynyl group at position 5 | Exhibits potent antitumor activity |

| 3-Methyl-1-(2-methoxyethyl)-1H-pyrazole | Methyl substitution at position 3 | Shows significant analgesic effects |

| 4-Ethynyl-1-(4-fluorophenyl)-1H-pyrazole | Fluorophenyl substitution | Enhanced bioactivity due to fluorine's electronegativity |

Mechanism of Action

The mechanism of action for 4-ethynyl-1-(2-methoxyethyl)-1H-pyrazole involves interactions with biological targets such as enzymes or receptors. The ethynyl group can engage in π-π interactions or hydrogen bonding, while the methoxyethyl group may enhance solubility and bioavailability.

Future Research Directions

Future studies should focus on the specific interactions of 4-ethynyl-1-(2-methoxyethyl)-1H-pyrazole with molecular targets to understand its pharmacological potential fully. Experimental investigations into its enzyme modulation and receptor binding capabilities will be crucial for developing therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume